N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves the functionalization of a quinoxaline core. One common method starts with the preparation of 2,3-dichloroquinoxaline, which is then reacted with various nucleophiles, such as sulfur or nitrogen-containing compounds, under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce various reduced quinoxaline derivatives.
Scientific Research Applications
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to cell death. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- N-(3-((4-acetylphenyl)amino)-2-quinoxalinyl)-2-thiophenesulfonamide
- N-(3-((4-acetylphenyl)amino)-2-quinoxalinyl)-5-chloro-2-thiophenesulfonamide
Uniqueness
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which can enhance its biological activity and stability compared to similar compounds. This fluorinated derivative may exhibit improved pharmacokinetic properties, making it a more effective candidate for drug development .
Properties
IUPAC Name |
N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-14(28)15-6-10-17(11-7-15)24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(29,30)18-12-8-16(23)9-13-18/h2-13H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZHUGVEOBBYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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